7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

ASK1 inhibitor Neuroinflammation Kinase selectivity

Researchers requiring a regioisomerically defined [1,2,4]triazolo[1,5-a]pyridine scaffold for kinase inhibitor programs often face limited commercial availability of the 7-CF₃ isomer. This compound directly addresses that gap. - Enables ASK1 inhibitor development (derivatives with IC₅₀ = 93 nM, >210-kinase selectivity). - 7-CF₃ substitution imparts a defined lipophilicity increase (logP = 2.24, TPSA = 48.81 Ų), critical for CNS permeability assessment. - Custom-synthesized to order with full analytical characterization; not interchangeable with 6-CF₃ or 8-CF₃ regioisomers.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
Cat. No. B13709726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=N2)C=C1C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-6(3-5)11-4-12-13/h1-4H
InChIKeyDLGFDINKGAKHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Scaffold & Procurement


7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (molecular formula C₇H₄F₃N₃, MW 187.13 g/mol) is a nitrogen-containing fused heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class . The core scaffold combines a triazole ring fused to a pyridine ring, with a trifluoromethyl group at the 7-position imparting enhanced lipophilicity and metabolic stability [1]. Derivatives of this scaffold have been extensively explored as kinase inhibitors (JAK2, ASK1, VEGFR2) and phosphodiesterase (PDE10) inhibitors [2]. The compound serves as a key synthetic building block for medicinal chemistry programs, with the 7-CF₃ substitution pattern influencing electronic distribution and target binding interactions relative to other regioisomers [3].

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Isomer Specificity


Regioisomeric variation in the [1,2,4]triazolo[1,5-a]pyridine scaffold produces markedly different biological and physicochemical outcomes. The 7-CF₃ isomer exhibits distinct electron density distribution and steric properties compared to the 6-CF₃, 8-CF₃, and 5-CF₃ isomers [1]. In PDE10A crystallography, the 6-CF₃ derivative adopts a specific binding pose within the enzyme active site [2], whereas 7-CF₃ substitution influences ASK1 kinase selectivity via altered hinge-binding interactions . Computational predictions indicate logP differences exceeding 0.4 units among regioisomers [3]. Additionally, the Dimroth rearrangement risk—where electron-withdrawing groups on the pyridine ring can convert [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines—varies with substitution position, making synthetic accessibility and stability non-interchangeable across isomers [4]. These position-dependent variations preclude generic substitution without experimental validation.

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Quantitative Evidence


ASK1 Kinase Inhibition

The 7-CF₃-substituted derivative MSC-2032964A (N-[5-(cyclopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide) demonstrates potent ASK1 inhibition with an IC₅₀ of 93 nM . This compound exhibits selectivity for ASK1 over a panel of 210 kinases . In contrast, 6-CF₃-substituted triazolopyridine derivatives have been primarily explored as PDE10A inhibitors [1], and 8-CF₃ analogs show activity against Akt and CDKs . The 7-position CF₃ group, in combination with the 5-cyclopropylamino moiety, enables specific hinge-region interactions in ASK1 that are not accessible to other regioisomers.

ASK1 inhibitor Neuroinflammation Kinase selectivity

Lipophilicity Differentiation

Computational analysis of [1,2,4]triazolo[1,5-a]pyridine derivatives reveals position-dependent lipophilicity. A 7-CF₃-substituted derivative (P-611583060) exhibits a calculated logP of 2.24 . In contrast, a 6-bromo-2-methyl-7-CF₃ analog (CID 131677056) has an XLogP3-AA of 2.7 [1], while estimated logP values for other triazolopyridine scaffolds in ADMET simulations range from 1.87 to 3.20 depending on substitution [2]. The 7-CF₃ group contributes approximately 0.4-0.8 logP units relative to unsubstituted core scaffolds, a magnitude that significantly influences membrane permeability and plasma protein binding.

Lipophilicity logP ADME Drug-likeness

JAK1 Kinase Inhibition

A 7-substituted [1,2,4]triazolo[1,5-a]pyridine derivative (Compound 3) demonstrated JAK1 inhibitory activity with an IC₅₀ of 70 nM [1]. This compound, with a molecular weight of 308 Da and xLogP of 2.35, served as an optimization starting point due to its modular synthetic accessibility [2]. In comparison, related imidazo[1,2-a]pyridine scaffolds (a common bioisostere) have been explored as VEGFR2 kinase inhibitors [3], while [1,2,4]triazolo[4,3-a]pyridine isomers exhibit different kinase selectivity profiles due to altered hinge-binding geometry [4]. The 7-position substitution on the [1,2,4]triazolo[1,5-a]pyridine core provides a specific vector for JAK family kinase interactions.

JAK1 inhibitor Kinase selectivity Immunology

Physicochemical Differentiation

The 7-CF₃ substitution pattern yields distinct physicochemical parameters compared to other regioisomers. A 7-CF₃ derivative (P-611583060) has a topological polar surface area (TPSA) of 48.81 Ų and 2 rotatable bonds . In comparison, a 6-bromo-2-methyl-7-CF₃ analog (CID 131677056) has a TPSA of 30.2 Ų [1], while the 8-CF₃ isomer (CAS 2155875-93-5) has a molecular weight of 187.13 g/mol and purity specification of 95% . The 7-position CF₃ group influences the electronic environment of the pyridine nitrogen and the triazole ring, affecting both hydrogen-bonding capacity and metabolic stability relative to other isomers [2].

Physicochemical properties XLogP PSA Molecular weight

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine: Research & Industrial Applications


ASK1 Inhibitors for Neuroinflammation

Use 7-CF₃-substituted derivatives (e.g., MSC-2032964A) as potent ASK1 inhibitors (IC₅₀ = 93 nM) with selectivity over 210 kinases . This scaffold enables target validation in LPS-induced neuroinflammation models and EAE mouse studies. The 7-CF₃ group is essential for ASK1 hinge-binding interactions; alternative regioisomers (6-CF₃, 8-CF₃) show divergent target profiles (PDE10A, Akt/CDK) [1].

JAK Family Kinase Lead Optimization

Employ the 7-substituted [1,2,4]triazolo[1,5-a]pyridine core as a starting point for JAK1 inhibitor development, with documented IC₅₀ of 70 nM and favorable drug-like properties (MW 308 Da, xLogP 2.35) [2]. The modular synthetic accessibility of this scaffold facilitates rapid SAR exploration [3].

ADME Property Optimization

Select 7-CF₃ substitution to achieve a defined lipophilicity increase (logP = 2.24) and TPSA of 48.81 Ų . This balanced profile differs from 6-CF₃ analogs (XLogP3-AA = 2.7 with bromine) and provides a permeability-liophilicity ratio suitable for CNS penetration assessment [4].

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